![molecular formula C10H8F3N5 B1362341 2,4-Diamino-6-[3-(trifluorometil)fenil]-1,3,5-triazina CAS No. 30508-78-2](/img/structure/B1362341.png)
2,4-Diamino-6-[3-(trifluorometil)fenil]-1,3,5-triazina
Descripción general
Descripción
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a chemical compound with the empirical formula C10H8F3N5 . It is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is characterized by a triazine ring substituted with a phenyl group and three nitrogen atoms . The compound crystallizes in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts .Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.20 . It is a solid with a melting point of 207-211 °C and a boiling point of 333-334 °C .Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Propiedades Antitumorales
Este compuesto ha sido explorado por sus potenciales propiedades antitumorales. Los derivados de las 1,3,5-triazinas, que incluyen el grupo trifluorometilfenilo, han demostrado actividad contra ciertos tipos de cáncer, como el cáncer de pulmón, de mama y de ovario . La similitud estructural sugiere que la 2,4-Diamino-6-[3-(trifluorometil)fenil]-1,3,5-triazina podría ser un candidato para una investigación adicional en el desarrollo de fármacos antitumorales.
Química Agrícola: Desarrollo de Herbicidas
La clase de compuestos triazínicos es bien conocida por su aplicación en herbicidas. El grupo trifluorometilfenilo podría potenciar la actividad herbicida de los compuestos basados en triazinas, convirtiéndolo en un componente valioso en el desarrollo de nuevos herbicidas .
Ciencia de Materiales: Fotoestabilizadores Polimericos
Los compuestos triazínicos se utilizan como fotoestabilizadores en polímeros. La incorporación del grupo trifluorometilfenilo en fotoestabilizadores basados en triazinas podría mejorar su eficiencia en la protección de los polímeros contra la degradación por UV .
Bioquímica: Actividad Inhibitoria de la Aromatasa
Algunas 1,3,5-triazinas exhiben una actividad inhibitoria de la aromatasa significativa, que es crucial en el tratamiento de cánceres sensibles a las hormonas. La estructura específica de la this compound puede ofrecer una nueva vía para el desarrollo de inhibidores de la aromatasa .
Síntesis Química: Bloques de Construcción Heterocíclicos
Como compuesto heterocíclico con múltiples sitios reactivos, este derivado de la triazina sirve como un bloque de construcción versátil en la síntesis química. Puede sufrir varias reacciones para formar moléculas complejas con aplicaciones potenciales en química medicinal y ciencia de materiales .
Química Analítica: Químicosensores
La estructura del compuesto permite la síntesis de quimiosensores fluorescentes de transferencia de electrones fotoinducida (PET). Estos sensores se utilizan para detectar iones o moléculas, lo que es esencial en el monitoreo ambiental y el diagnóstico .
Microbiología: Desarrollo de Fármacos Mediados por Sideróforos
El marco de la triazina está siendo estudiado por su uso en fármacos mediados por sideróforos, que están diseñados para secuestrar los mecanismos de captación de hierro de las bacterias, lo que lo convierte en una estrategia prometedora para el desarrollo de antibióticos .
Neurociencia: Antagonistas del Receptor del Factor Liberador de Corticotropina 1
Los compuestos con un núcleo de 1,3,5-triazina han mostrado una potente actividad como antagonistas del receptor del factor liberador de corticotropina 1. Esta actividad es relevante en el estudio de los trastornos relacionados con el estrés y podría conducir a nuevos tratamientos para afecciones como la depresión y la ansiedad .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine . These factors can include pH, temperature, and the presence of other molecules. Understanding these influences is crucial for optimizing the use of this compound.
Análisis Bioquímico
Biochemical Properties
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s trifluoromethyl group enhances its binding affinity to specific proteins, leading to altered protein function and enzyme activity .
Cellular Effects
The effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell determines its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFDDZCSSDQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381973 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30508-78-2 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



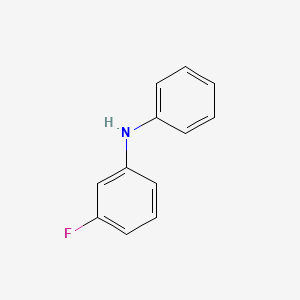
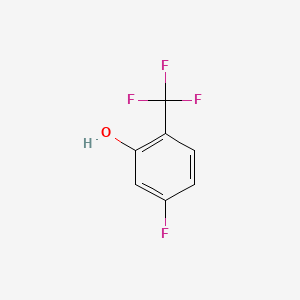

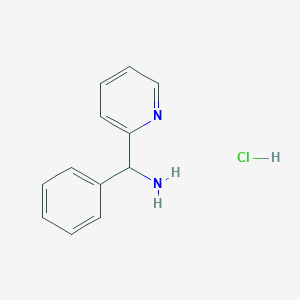
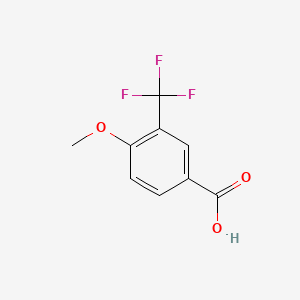
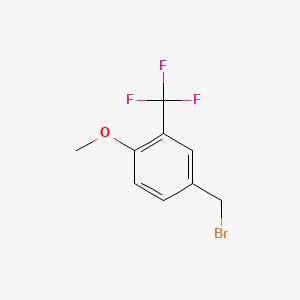

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
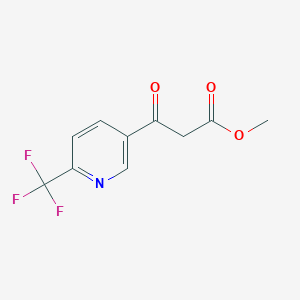
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)



